molecular formula C21H19NO6 B11400397 N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11400397
M. Wt: 381.4 g/mol
InChI Key: CGNKJICUCLLLDY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that features a benzodioxole moiety and a chromone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and chromone derivatives. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Chromone Derivative Synthesis: This involves the condensation of appropriate aldehydes with active methylene compounds.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromone derivative using acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Catalysts: Use of suitable catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry

In the industry, the compound may be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide would involve its interaction with molecular targets such as enzymes or receptors. The benzodioxole and chromone moieties may bind to specific sites, modulating biological pathways and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
  • N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H19NO6/c1-11-5-15(23)20-12(2)14(21(25)28-18(20)6-11)8-19(24)22-9-13-3-4-16-17(7-13)27-10-26-16/h3-7,23H,8-10H2,1-2H3,(H,22,24)

InChI Key

CGNKJICUCLLLDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC4=C(C=C3)OCO4)C)O

Origin of Product

United States

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